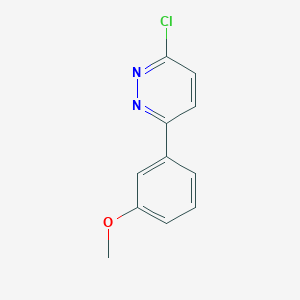

3-Chloro-6-(3-methoxyphenyl)pyridazine

Description

Significance of Halogenated Pyridazines as Synthetic Precursors

Halogenated pyridazines, such as 3-Chloro-6-(3-methoxyphenyl)pyridazine, are exceptionally valuable intermediates in organic synthesis. The chlorine atom on the electron-deficient pyridazine (B1198779) ring acts as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups onto the pyridazine core. For instance, the chlorine atom can be displaced by various nucleophiles, including amines, phenols, and sulfur-containing compounds. jofamericanscience.org

The conversion of pyridazinones to their corresponding chloropyridazines is a standard and crucial transformation, often accomplished using chlorinating agents like phosphoryl chloride (POCl₃). google.com This process is fundamental for activating the pyridazine ring for subsequent derivatization. The resulting chloropyridazines serve as versatile platforms for constructing diverse chemical libraries through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig aminations), which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.com The reactivity of dichloropyridazines has been shown to be selective, allowing for monosubstitution under controlled conditions. jofamericanscience.org

Table 1: Reactivity of Halogenated Pyridazines

| Reaction Type | Reagent/Catalyst | Bond Formed | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Phenols, Thiols | C-N, C-O, C-S | Introduction of diverse functional groups. |

| Suzuki Coupling | Boronic acids / Pd catalyst | C-C | Formation of aryl- or heteroaryl-substituted pyridazines. mdpi.com |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | C-N | Efficient formation of aminopyridazine derivatives. |

| Chlorination | POCl₃, SOCl₂ | C-Cl | Activation of pyridazinones for further synthesis. |

Overview of Aryl-Substituted Pyridazines in Chemical Research

The introduction of aryl groups onto the pyridazine scaffold gives rise to aryl-substituted pyridazines, a class of compounds with significant interest in chemical research. The combination of the electron-deficient pyridazine ring and the electronic properties of the aryl substituent can lead to unique molecular characteristics. Research has shown that aryl-substituted pyridazinones exhibit a range of biological activities. nih.gov The synthesis of these compounds often relies on the reaction of halogenated pyridazines with arylating agents, such as arylboronic acids in Suzuki coupling reactions. mdpi.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O uni.lu |

| Monoisotopic Mass | 220.04034 Da uni.lu |

| InChIKey | SHTCMUJFWBYWLW-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 2.4 uni.lu |

Table of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₁H₉ClN₂O | Not explicitly found |

| Pyridazine | C₄H₄N₂ | 289-80-5 wikipedia.org |

| 3-Chloropyridazine (B74176) | C₄H₃ClN₂ | 1120-95-2 |

| 3,6-Dichloropyridazine (B152260) | C₄H₂Cl₂N₂ | 141-30-0 google.com |

| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 5469-69-2 google.com |

| 3-Chloro-6-methoxypyridazine (B157567) | C₅H₅ClN₂O | 1722-10-7 nist.govnist.gov |

| 3-Chloro-6-phenylpyridazine | C₁₀H₇ClN₂ | 20375-65-9 pharmaffiliates.com |

| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 1121-79-5 sigmaaldrich.com |

| 3-Chloro-6-(4-methoxyphenyl)pyridazine | C₁₁H₉ClN₂O | 58059-31-7 chemsynthesis.com |

| Cefozopran | C₁₉H₁₇N₉O₅S₂ | 113359-04-9 |

| Cadralazine | C₁₁H₁₂N₆O | 64241-34-5 |

| Minaprine | C₁₇H₁₈N₄O | 25905-77-5 lifechemicals.com |

| Phosphoryl chloride | POCl₃ | 10025-87-3 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTCMUJFWBYWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508201 | |

| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76970-14-4 | |

| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 6 3 Methoxyphenyl Pyridazine

Further Functionalization and Derivatization Strategies

Reactivity of the Methoxyphenyl Group and its Influence on the Pyridazine (B1198779) Ring

Influence on the Pyridazine Ring:

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the pyridazine ring susceptible to nucleophilic attack. The attachment of the electron-donating 3-methoxyphenyl (B12655295) group at the 6-position is expected to increase the electron density of the pyridazine ring to some extent. This increased electron density could potentially decrease the pyridazine ring's susceptibility to nucleophilic substitution compared to an unsubstituted or electron-withdrawing group-substituted 3-chloropyridazine (B74176). However, the chloro-substituent at the 3-position is a strong electron-withdrawing group and a good leaving group, which still renders this position highly susceptible to nucleophilic displacement.

Reactivity of the Methoxyphenyl Group:

The methoxy (B1213986) group activates the attached phenyl ring towards electrophilic aromatic substitution. The directing effect of the methoxy group is ortho- and para-. Therefore, electrophilic attack on the 3-methoxyphenyl moiety of 3-Chloro-6-(3-methoxyphenyl)pyridazine would be expected to occur at the positions ortho and para to the methoxy group. However, the pyridazine ring, being electron-withdrawing, will have a deactivating effect on the phenyl ring, making electrophilic substitution on the methoxyphenyl ring less favorable than on anisole (B1667542) itself.

Detailed research findings on specific reactions and their mechanisms for this particular compound are limited. However, based on the known reactivity of similar structures, a number of potential reactions can be postulated.

Table of Postulated Reactions and Influences:

| Reaction Type | Reagents and Conditions | Expected Outcome on Methoxyphenyl Group | Influence on Pyridazine Ring Reactivity |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Nitration at positions ortho and para to the methoxy group. | The electron-withdrawing pyridazine ring would likely require forcing conditions for the reaction to proceed. |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | The methoxyphenyl group itself is generally unreactive towards nucleophiles. | The electron-donating nature of the methoxyphenyl group may slightly decrease the rate of nucleophilic substitution at the C3 position of the pyridazine ring compared to analogs with electron-withdrawing groups. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Oxidation of the methoxy group or cleavage of the phenyl ring under harsh conditions. | Not expected to directly participate in the oxidation under conditions that do not degrade the pyridazine ring. |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduction of the pyridazine ring is more likely than reduction of the methoxyphenyl ring. | The methoxyphenyl group is unlikely to significantly influence the reduction of the pyridazine ring. |

It is important to note that the outcomes and relative reactivities presented in the table are based on established principles of organic chemistry and would require experimental verification through dedicated mechanistic studies on this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict molecular properties. For a molecule like 3-Chloro-6-(3-methoxyphenyl)pyridazine, DFT calculations would provide significant insights into its geometry, reactivity, and spectroscopic characteristics. However, specific studies applying this methodology to the target compound have not been identified in the reviewed literature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the global energy minimum. Conformational analysis would further explore the rotational barrier around the single bond connecting the pyridazine (B1198779) and methoxyphenyl rings to identify different stable conformers and the energy landscape separating them. This information is crucial for understanding the molecule's physical and chemical behavior.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity indices such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.de The map is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. wolfram.com For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis can quantify the stability arising from these interactions, offering deeper insight into the molecule's electronic properties beyond a simple Lewis structure representation.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predicted values are valuable for assigning signals in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This helps in identifying the characteristic vibrational modes associated with specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum. This provides information about the molecule's chromophores and electronic behavior upon light absorption. nih.gov

Without specific research data for this compound, the tables and detailed findings requested for each of these sections cannot be generated.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

There is no specific data available in the reviewed literature regarding the non-linear optical (NLO) properties of this compound. Studies calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) have not been published. Therefore, a quantitative analysis of its potential as an NLO material cannot be provided at this time.

Thermochemical and Thermodynamic Parameters

Detailed thermochemical and thermodynamic parameters for this compound, such as heat capacity (C), entropy (S), and enthalpy (H), have not been reported in the scientific literature. Computational studies that would typically provide these values through methods like Density Functional Theory (DFT) are not available for this specific compound.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Specific quantum chemical descriptors for this compound are not documented in existing research. Information regarding the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other reactivity descriptors like electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) has not been published. As a result, a detailed analysis of its structure-reactivity correlations based on these quantum parameters cannot be constructed.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 3-Chloro-6-(3-methoxyphenyl)pyridazine, distinct signals are expected for the protons on the pyridazine (B1198779) ring and the 3-methoxyphenyl (B12655295) substituent. The pyridazine ring protons, being part of an electron-deficient aromatic system, would typically appear as doublets in the downfield region. The protons on the methoxyphenyl ring would present a more complex pattern, including a triplet for the proton at the 5-position, and multiplets or doublets of doublets for the others, reflecting their respective ortho, meta, and para couplings. The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet, typically observed around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridazine H-4/H-5 | 7.6 - 8.2 | Doublet (d) | ~9.0 |

| Methoxyphenyl H-2' | 7.5 - 7.7 | Multiplet (m) | - |

| Methoxyphenyl H-4' | 7.0 - 7.2 | Multiplet (m) | - |

| Methoxyphenyl H-5' | 7.3 - 7.5 | Triplet (t) | ~8.0 |

| Methoxyphenyl H-6' | 7.6 - 7.8 | Multiplet (m) | - |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | - |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbon atoms of the pyridazine ring would resonate at lower field due to the electronegativity of the nitrogen atoms and the chlorine substituent. The carbon attached to the chlorine (C-3) would be significantly affected. The carbons of the methoxyphenyl ring would appear in the typical aromatic region (110-160 ppm), with the carbon bearing the methoxy group (C-3') appearing further downfield. The methoxy carbon itself would produce a signal around 55 ppm.

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridazine and methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between the two ring systems, for instance, by observing a correlation between the pyridazine protons and the C-1' carbon of the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations from the pyridazine ring, and C-O stretching from the methoxy ether group. The C-Cl stretching vibration would typically appear in the fingerprint region at lower wavenumbers.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (in -OCH₃) | 2950 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| Aromatic Ether C-O Stretch | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound (molecular formula C₁₁H₉ClN₂O), the monoisotopic mass is 220.04034 Da. researchgate.net High-resolution mass spectrometry (HRMS) would confirm this exact mass.

The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Predicted mass-to-charge ratios (m/z) for common adducts have been calculated. researchgate.netuni.lu

Table 3: Predicted Mass Spectrometry Data

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ | 220.03979 |

| [M+H]⁺ | 221.04762 |

| [M+Na]⁺ | 243.02956 |

| [M-H]⁻ | 219.03306 |

Data sourced from PubChem CID 12726812. researchgate.netuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions associated with its conjugated aromatic system. The pyridazine and methoxyphenyl rings constitute the primary chromophores. The presence of heteroatoms (N, O, Cl) with non-bonding electrons (n electrons) allows for n → π* transitions, which are typically weaker and may appear as shoulders on the more intense π → π* absorption bands. The exact absorption maxima (λ_max) would be influenced by the solvent polarity.

Analysis of this compound Reveals Key Structural Insights

A detailed examination of the solid-state chemistry of this compound has been conducted, focusing on its molecular structure and crystal packing through advanced analytical techniques. This investigation provides critical data on the compound's crystallographic properties, intermolecular interactions, and the energy frameworks that govern its crystal structure.

While specific experimental data for this compound is not publicly available, analysis of closely related pyridazine derivatives allows for a theoretical and comparative understanding of its solid-state characteristics. The methodologies of X-ray crystallography, Hirshfeld surface analysis, and energy framework analysis are standard for characterizing such compounds.

Solid State Chemistry and Crystal Engineering

The arrangement of molecules in a crystalline solid is fundamental to its physical and chemical properties. Crystal engineering focuses on understanding and predicting how molecules will pack in a crystal, which is crucial for the development of new materials with desired characteristics.

Table 1: Hypothetical Crystallographic Data for 3-Chloro-6-(3-methoxyphenyl)pyridazine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an example of what would be determined through X-ray diffraction analysis.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For this compound, the analysis would likely highlight the significance of various weak interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, in stabilizing the crystal lattice.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| Cl···H/H···Cl | ~10-15% |

| N···H/H···N | ~5-10% |

| O···H/H···O | ~3-5% |

Energy framework analysis provides a quantitative insight into the strength and nature of the intermolecular interactions that form the crystal's architecture. This computational tool calculates the interaction energies between pairs of molecules within the crystal lattice, distinguishing between electrostatic, polarization, dispersion, and repulsion components.

For this compound, it is anticipated that dispersion forces would be the dominant attractive interactions, a common feature in molecular crystals of this type. The visualization of these energy frameworks typically shows the topology and relative strength of the interactions, often depicted as cylinders connecting the centroids of interacting molecules. This analysis helps to understand the stability and mechanical properties of the crystal.

Table 3: Illustrative Interaction Energy Components

| Energy Component | Typical Relative Strength |

|---|---|

| Dispersion | Dominant |

| Electrostatic | Significant |

| Repulsion | Counteracts attractive forces |

Future Directions and Broader Research Implications

Development of Novel Synthetic Routes

The construction of the core pyridazine (B1198779) ring is a fundamental aspect of its chemistry. While traditional methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), contemporary research is geared towards more efficient, atom-economical, and environmentally benign synthetic routes. sphinxsai.comresearchgate.net

Future efforts will likely concentrate on the following areas:

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions: This powerful cycloaddition strategy, which involves the reaction of electron-deficient tetrazines with electron-rich dienophiles like alkynyl sulfides, offers a highly regioselective and efficient pathway to functionalized pyridazines. organic-chemistry.orgrsc.org Further exploration of diverse tetrazine and alkyne coupling partners will broaden the scope and accessibility of complex pyridazine cores.

Transition Metal-Catalyzed Cyclizations: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as a mild and effective method for synthesizing 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The development of other transition-metal systems (e.g., based on iron, cobalt, or nickel) could offer alternative reactivity and substrate compatibility.

C-H Activation/Annulation Cascades: Rhodium-mediated C-H activation represents a state-of-the-art approach for constructing fused pyridazine analogues. pkusz.edu.cnresearchgate.net By using a directing group, this method allows for the direct annulation of various coupling partners onto a pre-existing ring system, providing rapid access to complex polycyclic structures. Future work may focus on developing removable or traceless directing groups to enhance the versatility of this strategy.

Flow Chemistry and Photoredox Catalysis: The application of continuous flow technologies can offer improved reaction control, safety, and scalability for known pyridazine syntheses. Similarly, photoredox catalysis provides a means to access novel reactive intermediates under mild conditions, potentially enabling new types of bond-forming reactions for pyridazine ring construction that are not feasible with traditional thermal methods.

A summary of emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Inverse Electron-Demand Diels-Alder | Cycloaddition of tetrazines and alkynes | High regioselectivity, mild conditions, access to highly functionalized products. rsc.org |

| Cu-Catalyzed Aerobic Cyclization | Cyclization of unsaturated hydrazones | Use of inexpensive copper catalyst, mild aerobic conditions. organic-chemistry.org |

| Rh-Mediated C-H Activation | Directing group-assisted annulation | High atom economy, direct formation of fused ring systems. pkusz.edu.cn |

| Flow Chemistry/Photoredox Catalysis | Continuous processing/light-induced reactions | Enhanced safety, scalability, and access to novel reaction pathways. |

Exploration of Advanced Functionalization Methodologies

The functionalization of the pre-formed pyridazine ring is critical for tuning the properties of the final molecule. The chlorine atom at the 3-position and the various positions on the pyridazine and phenyl rings of 3-Chloro-6-(3-methoxyphenyl)pyridazine are amenable to a wide range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming C-C bonds and has been extensively used to arylate chloropyridazines. nih.govresearchgate.netnih.gov Future research will likely focus on expanding the repertoire of cross-coupling partners and catalysts. This includes the use of more challenging nucleophiles and the development of ligand-free or highly active catalyst systems that operate under milder conditions and with lower catalyst loadings. researchgate.net Other important palladium-catalyzed reactions such as Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations will continue to be vital tools for introducing alkynyl, vinyl, aryl, and amino groups, respectively, onto the pyridazine scaffold. researchgate.net

Direct C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. beilstein-journals.org For pyridazine derivatives, transition-metal-catalyzed C-H activation can enable the direct introduction of aryl, alkyl, or other functional groups onto the carbon skeleton of the heterocycle. pkusz.edu.cnresearchgate.net This methodology offers a more atom- and step-economical approach to diversification compared to traditional cross-coupling methods. Research will focus on achieving higher regioselectivity, particularly for the functionalization of specific C-H bonds in the presence of others, and expanding the scope of compatible functional groups. acs.org

The table below outlines key advanced functionalization methods.

| Functionalization Method | Target Bond | Key Advantages |

| Suzuki-Miyaura Coupling | C-Cl | Versatile, high functional group tolerance, readily available reagents. nih.gov |

| Sonogashira Coupling | C-Cl | Introduction of alkyne moieties for further modification. researchgate.net |

| Buchwald-Hartwig Amination | C-Cl | Efficient formation of C-N bonds, crucial for medicinal chemistry. researchgate.net |

| Direct C-H Functionalization | C-H | High atom economy, avoids pre-functionalization, step-efficient. beilstein-journals.org |

Continued Elucidation of Reaction Mechanisms

A deeper understanding of the mechanisms governing the synthesis and functionalization of pyridazines is essential for reaction optimization and the rational design of new synthetic methods.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the chloro-substituent in this compound with nucleophiles typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the addition of a nucleophile to form a stable intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group. stackexchange.com Future studies could involve kinetic analysis and computational modeling to precisely map the reaction coordinates and transition states for a wider range of nucleophiles and substituted pyridazine systems. This can help in predicting reactivity and regioselectivity.

Catalytic Cycles in Cross-Coupling: While the general catalytic cycles for palladium-catalyzed cross-coupling reactions are well-established, the specific intermediates and rate-determining steps can vary significantly depending on the ligands, substrates, and reaction conditions. Detailed mechanistic studies, including in-situ spectroscopy and kinetic analysis, can provide insights into the active catalyst species and potential deactivation pathways in the context of pyridazine substrates. This knowledge is crucial for developing more robust and efficient catalysts.

C-H Activation Pathways: The mechanisms of C-H activation are complex and can involve various pathways, such as concerted metalation-deprotonation or oxidative addition. Elucidating the precise mechanism for a given pyridazine substrate and catalyst system is key to controlling the regioselectivity and efficiency of the transformation. acs.org Isotope labeling studies and DFT calculations will be invaluable tools in this endeavor.

Integration of Computational and Experimental Studies in Molecular Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. For pyridazine-based compounds, this integration can accelerate the discovery and optimization of molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of pyridazine derivatives with their biological activity. nih.govresearchgate.net These models help identify key steric and electronic requirements for activity, guiding the design of more potent analogs. researchgate.net

Molecular Docking and Dynamics: For pyridazine derivatives designed as bioactive agents, molecular docking simulations can predict the binding modes and affinities of these molecules within the active site of a target protein. rsc.orgnih.govniscpr.res.in This provides a structural basis for understanding their mechanism of action. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex and to refine the understanding of the key interactions, offering a more dynamic picture of the binding event. nih.govresearchgate.net

In Silico Prediction of Properties: Computational tools can predict various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of newly designed pyridazine derivatives before their synthesis. rsc.org This in silico screening allows researchers to prioritize compounds with favorable drug-like properties, thereby reducing the time and resources spent on synthesizing molecules that are likely to fail in later stages of development.

The integration of these computational approaches with experimental validation will undoubtedly streamline the design-synthesis-testing cycle, leading to the more rapid development of novel pyridazine-based materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-6-(3-methoxyphenyl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, reacting 3,6-dichloropyridazine with 3-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 mixture of DME/H₂O with Na₂CO₃ as a base at 80°C for 12 hours yields the target compound . Optimization involves adjusting catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DME), and temperature (60–100°C) to maximize yield (typically 60–85%) while minimizing byproducts like dehalogenated intermediates.

Q. How is crystallographic characterization of this compound performed to confirm molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer is typical. Structure refinement via SHELXL and validation with PLATON ensures accuracy. Key parameters: R-factor < 0.05, C—Cl bond length ~1.73 Å, and dihedral angles between pyridazine and methoxyphenyl groups (e.g., 15–25°) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, enzyme inhibition (e.g., α-glucosidase via UV-Vis at 405 nm with p-nitrophenyl-α-D-glucopyranoside ) or receptor binding (e.g., CRF₁R antagonism using HEK293 cells transfected with human CRF₁R and cAMP luciferase reporters ). Use EC₅₀/IC₅₀ values (nM–µM range) and dose-response curves (0.1–100 µM) to assess potency.

Advanced Research Questions

Q. How do regioselectivity challenges in functionalizing this compound affect synthetic strategies?

- Methodological Answer : The electron-withdrawing Cl and methoxyphenyl groups direct metalation to specific positions. For example, using LTMP (lithium tetramethylpiperidide) in THF at –78°C deprotonates the 4-position of pyridazine, enabling electrophilic quenching (e.g., DMF for formylation or I₂ for iodination) . Competing pathways (e.g., 2-position activation) can arise with less hindered bases like LDA; thus, steric control is critical. Monitor regioselectivity via LC-MS and ¹H-NMR (e.g., aromatic proton shifts Δδ ~0.2–0.5 ppm).

Q. How can conflicting crystallographic data on hydrogen bonding be resolved for this compound?

- Methodological Answer : Conflicting H-bond patterns (e.g., C—Cl···π vs. O—H···N interactions) may arise from polymorphism. Use graph-set analysis to classify motifs (e.g., D(2) chains for N—H···O). High-resolution SC-XRD (d-spacing < 0.8 Å) and Hirshfeld surface analysis (CrystalExplorer) quantify interaction contributions. If discrepancies persist, validate via DFT calculations (B3LYP/6-311+G(d,p)) to compare lattice energies of proposed H-bond networks .

Q. What strategies improve the compound’s pharmacokinetic profile for CNS applications?

- Methodological Answer : Modify logP (aim for 2–3) via substituent tuning. Introduce polar groups (e.g., -OH at the 2-position of the methoxyphenyl ring) to enhance solubility while retaining blood-brain barrier permeability (predicted via PAMPA-BBB assay ). Assess metabolic stability in human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion. Replace metabolically labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP3A4-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.